Nonane

Description

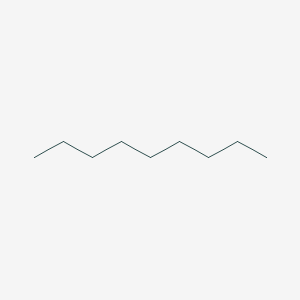

Structure

3D Structure

Properties

IUPAC Name |

nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMMITUMNQMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20, Array | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nonane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nonane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025796 | |

| Record name | Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-84-2, 61193-19-9, 66039-00-7 | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodyne S | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066039007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9W3VH6G10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RA5D4EB8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F | |

| Record name | N-NONANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NONANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NONANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NONANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/131 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nonane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0466.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Industrial Production of Nonane

Established Synthetic Routes to n-Nonane

The primary methods for obtaining n-nonane on an industrial scale involve the processing of crude oil and the chemical transformation of related hydrocarbons.

Fractional Distillation of Petroleum Hydrocarbons

Fractional distillation is a fundamental process in petroleum refining, serving as a key method for the industrial isolation of n-nonane. wikipedia.orgnih.gov Crude oil, a complex mixture of hydrocarbons, is separated into various fractions based on the distinct boiling points of its components. wikipedia.orgfishersci.cafishersci.co.uk Nonane (B91170), with a boiling point ranging from approximately 150.4 to 151.0 °C, is primarily obtained as a component of the kerosene (B1165875) distillate fraction. wikipedia.orgwikipedia.orgfishersci.ca

The process involves heating crude oil to high temperatures, typically around 425 °C, to vaporize its constituents. fishersci.ca The vaporized hydrocarbons then ascend a distillation tower or fractionating column, where they cool and condense at different temperature levels according to their boiling points. fishersci.cafishersci.co.uk This separation leverages the varying intermolecular forces, specifically London dispersion forces, among the hydrocarbon molecules. fishersci.ca While fractional distillation is effective in separating n-nonane, achieving high purity can involve additional steps, such as alternating fractional distillation with fractional crystallization. fishersci.nl

Table 1: Boiling Points of Selected n-Alkanes

| Alkane | Molecular Formula | Boiling Point (°C) fishersci.ca |

| Pentane | C5H12 | 36.1 |

| Hexane (B92381) | C6H14 | 68.7 |

| Heptane | C7H16 | 98.4 |

| Octane (B31449) | C8H18 | 125.7 |

| This compound | C9H20 | 150.8 |

| Decane | C10H22 | 174.0 |

Hydrogenation of C9 Olefins

The hydrogenation of C9 olefins, such as nonene, represents another significant synthetic route for producing this compound. wikipedia.orgnih.gov This process involves the addition of hydrogen across the carbon-carbon double bonds present in the olefin molecules, converting them into saturated alkanes. Catalytic hydrogenation is widely employed in this transformation. ereztech.comnih.gov

Various catalysts are utilized in this process, including noble metals like platinum and palladium, as well as nickel, typically supported on aluminum oxide. nih.gov Research also highlights the use of biowaste-derived cobalt catalysts, which can facilitate the hydrogenation of terminal C=C double bonds under mild conditions, such as in water or methanol (B129727) at 40-60 °C. nih.gov For internal olefins, higher temperatures (e.g., 150 °C) and pressures (e.g., 40 bar H2) may be required. nih.gov

Industrial hydrogenation processes for C9 fractions, often found in petroleum resins, can operate at pressures ranging from approximately 30 to 300 Kg/cm² (preferably 100-200 Kg/cm²) and temperatures between 150 and 320 °C (preferably 200-300 °C). nih.gov Some advanced processes may involve multiple stages, with varying reaction temperatures (e.g., 150-230 °C in the first step and 190-260 °C in the second step) and pressures (20-70 bar) to optimize conversion and selectivity. nih.gov

Alkylation Processes in Hydrocarbon Synthesis

Alkylation is a chemical process that involves the transfer of an alkyl group to a molecule, leading to the formation of larger hydrocarbons. thegoodscentscompany.com In the context of hydrocarbon synthesis, alkylation is particularly important in refineries for producing high-octane gasoline components by combining lighter molecules, such as isobutane (B21531) and low molecular weight olefins. thegoodscentscompany.com This process typically yields branched-chain alkanes, which are isomers of straight-chain alkanes like n-nonane. The reaction is commonly catalyzed by strong acids, including sulfuric acid or hydrofluoric acid. thegoodscentscompany.com

While industrial alkylation primarily focuses on producing branched isomers for fuel applications, the underlying principle of carbon-carbon bond formation through alkylation contributes to the broader field of hydrocarbon synthesis, which can, in principle, lead to the formation of C9 hydrocarbon chains. However, for the direct industrial production of linear n-nonane, fractional distillation and hydrogenation of C9 olefins are more established and direct routes.

Advanced Production Techniques and Feedstock Innovation

Ongoing research and technological advancements are exploring more efficient and sustainable methods for this compound production, including optimized cracking processes and novel methane-based synthesis routes.

Catalytic Hydrocarbon Cracking for this compound Production

Catalytic hydrocarbon cracking is a significant method for producing this compound and other valuable shorter-chain hydrocarbons from larger, less valuable ones. wikipedia.orgwikipedia.orgereztech.com This industrial process breaks down long-chain hydrocarbon molecules, often sourced from the naphtha or gas oil fractions of crude oil, into a mixture of smaller alkanes and alkenes. ereztech.comwikipedia.org

Modern catalytic cracking processes typically employ zeolites as catalysts, which are complex aluminosilicates. wikipedia.orgwikipedia.org The reaction conditions involve heating the hydrocarbon feedstock to high temperatures, commonly ranging from 470-550 °C ereztech.com, 500 °C wikipedia.orgwikipedia.org, or even 600-700 °C wikipedia.org, to vaporize them. These vapors then pass over the hot powdered catalyst. ereztech.comwikipedia.orgwikipedia.org Zeolites are specifically chosen for their ability to yield a high percentage of hydrocarbons with 5 to 10 carbon atoms, making them particularly useful for gasoline production, which includes this compound. wikipedia.orgwikipedia.org

Unlike thermal cracking, which relies on high temperatures and pressures and often produces a higher proportion of alkenes, catalytic cracking proceeds through the formation of ionic species known as carbocations on the catalyst surface. wikipedia.orgfishersci.ca This mechanism favors the production of shorter, often branched-chain alkanes, contributing to higher octane numbers in gasoline. fishersci.ca The process is not a single, unique reaction but rather a random breaking of carbon-carbon bonds, resulting in a diverse mixture of products. wikipedia.org

Methane-Based Synthesis Approaches

Methane-based synthesis approaches represent an area of significant research and development for the production of hydrocarbons, including this compound, particularly given the abundance of natural gas. wikipedia.orgwikiwand.com While traditional methods often involve the indirect conversion of methane (B114726) into syngas (a mixture of carbon monoxide and hydrogen) at high temperatures, followed by processes like Fischer-Tropsch synthesis to produce liquid hydrocarbons, direct conversion methods are gaining attention for their potential efficiency. wikiwand.comcharchem.org

Fischer-Tropsch synthesis, using catalysts such as cobalt-based formulations at lower temperatures (e.g., 180-240 °C), can produce a range of hydrocarbons, including linear alkanes, iso-alkanes, and alpha-olefins. charchem.org This indirect route leverages the conversion of syngas, derived from methane, into longer-chain hydrocarbons.

More advanced and environmentally conscious approaches focus on the direct conversion of methane into higher-value chemicals and fuels under milder conditions. This includes photocatalytic non-oxidative conversion of methane, which aims to activate the inert C-H bonds in methane using light energy, potentially reducing reaction temperatures and avoiding catalyst deactivation. wikiwand.com Research has shown that methyl radicals formed during such processes can couple to form ethane, suggesting a pathway for building longer hydrocarbon chains. wikiwand.com Furthermore, studies have demonstrated the synthesis of methane and heavier hydrocarbons, including this compound, under extreme conditions mimicking Earth's mantle, such as 2 and 4 GPa and 1200 °C, using systems like graphite-iron-serpentine. nih.gov Homogeneous catalysis, utilizing catalysts like scandium, has also been explored for the hydromethylation of olefins with methane, illustrating another avenue for extending carbon chains. fishersci.nl

Table 2: Key Parameters for Catalytic Cracking

| Parameter | Typical Range wikipedia.orgereztech.comwikipedia.orgwikipedia.org |

| Temperature | 470-700 °C |

| Catalyst | Zeolites (Aluminosilicates) |

| Products | Shorter alkanes, alkenes |

| Mechanism | Ionic (carbocations) |

This compound, a straight-chain alkane composed of nine carbon atoms (C9H20), is a colorless liquid characterized by a gasoline-like odor. It is a saturated hydrocarbon, meaning it possesses the maximum number of hydrogen atoms bonded to each carbon atom fastercapital.comnih.gov. This compound plays a significant role in various industrial applications, including its use as a fuel additive to enhance octane ratings, a solvent in the production of paints, coatings, and adhesives, and as a chemical feedstock for synthesizing high-value chemicals like plasticizers and antioxidants fastercapital.com.

Elucidation of Nonane Reaction Mechanisms and Chemical Transformations

Fundamental Combustion Kinetics of n-Nonane

The combustion of n-nonane is a complex process involving numerous elementary reactions, crucial for understanding its performance as a fuel.

Analysis of Ignition Delay Times for Nonane (B91170) Isomers

Ignition delay time (IDT) is a critical parameter for evaluating the autoignition characteristics of fuels scilit.com. Studies have investigated the ignition delay times of various this compound isomers, revealing significant differences based on their molecular structure. For instance, 2,2,4,4-tetramethylpentane (B94933) (a highly branched this compound isomer) exhibits considerably longer ignition delay times than n-nonane, particularly in the negative temperature coefficient (NTC) region. This difference can be as much as an order of magnitude under certain conditions, such as at 1000/T = 1.3 for 1.0 MPa and Φ = 1.0, where n-nonane's IDT is 3.6 ms (B15284909) compared to 29.9 ms for 2,2,4,4-tetramethylpentane jst.go.jp. The formation of cyclic ethers in highly branched structures, which inhibits the increase of hydroxyl (OH) radicals and thus chain branching reactions, is believed to contribute to these longer delay times jst.go.jp.

The degree of carbon chain branching in alkanes has been shown to lower the reactivity of the fuel and increase the ignition delay time colab.wstandfonline.com. This is consistent with the observation that highly branched C16H34 isomers exhibit an exponential increase in ignition delay (both cool-flames and main combustion) as the number of branched methyl groups increases tandfonline.com.

Table 1: Comparative Ignition Delay Times for this compound Isomers

| Isomer | Conditions (1000/T, MPa, Φ) | Ignition Delay Time (ms) | Reference |

| n-Nonane | 1.3, 1.0, 1.0 | 3.6 | jst.go.jp |

| 2,2,4,4-tetramethylpentane | 1.3, 1.0, 1.0 | 29.9 | jst.go.jp |

Investigations into Low-Temperature Oxidation Pathways of n-Nonane

Understanding the low-temperature oxidation pathways of n-nonane is crucial for developing accurate chemical kinetic models researchgate.netnih.gov. Detailed chemical kinetic models are essential for comprehending the combustion performance of hydrocarbon fuels and studying complex chemical reaction networks researchgate.netnih.gov. New detailed mechanisms for the low-temperature combustion of n-nonane have been proposed and verified, demonstrating their ability to predict ignition delay combustion characteristics across a wide range of conditions researchgate.netnih.govfigshare.com. These mechanisms can also reproduce the negative-temperature-coefficient (NTC) behavior observed in n-nonane ignition nih.gov.

Studies involving jet-stirred reactors (JSR) have experimentally investigated the oxidation of n-nonane over various conditions, providing fundamental data for validating combustion mechanisms nih.govacs.org. These investigations analyze the evolution of concentrations of key components such as n-nonane, ethylene (B1197577) (C2H4), methane (B114726) (CH4), formaldehyde (B43269) (CH2O), carbon monoxide (CO), carbon dioxide (CO2), hydrogen (H2), and water (H2O) nih.govacs.org. Ethylene is identified as a dominant product of n-nonane thermal decomposition uga.edu.

Detailed Reaction Mechanism Studies in this compound Combustion

Detailed chemical kinetic reaction mechanisms have been developed to describe the pyrolysis and oxidation of n-alkanes, including n-nonane, covering both high-temperature and low-temperature reaction pathways epa.govllnl.govosti.gov. These mechanisms are often based on previous models for primary reference fuels like n-heptane and iso-octane, utilizing reaction classes epa.govllnl.govosti.gov.

For n-nonane combustion, new mechanisms, such as Model v1 (based on AramcoMech 1.3, including 1200 species and 4615 reactions) and Model v2 (based on AramcoMech 3.0, including 1506 species and 6068 reactions), have been developed acs.orgnih.gov. These models are validated through extensive comparisons with experimental data from various laboratory devices, including shock tubes, flow reactors, and jet-stirred reactors epa.govllnl.gov.

Sensitivity analyses are performed to identify key reactions influencing the ignition mechanism researchgate.netnih.gov. For instance, in the new mechanisms, the reaction class ROOH = RO + OH (e.g., s46C9H20O2 ⇒ OH + s170C9H19O in Model v1) is identified as having the maximum promoting effect on n-nonane ignition nih.gov. Conversely, the reaction class ROO = QOOH (e.g., s12C9H20O2 ⇒ s49C9H20O2 in Model v1) exhibits the greatest inhibition of ignition nih.gov.

Table 2: Key Reaction Classes in n-Nonane Ignition

| Reaction Class | Effect on Ignition | Example (Model v1) | Reference |

| ROOH = RO + OH | Promoting | s46C9H20O2 ⇒ OH + s170C9H19O | nih.gov |

| ROO = QOOH | Inhibiting | s12C9H20O2 ⇒ s49C9H20O2 or c9h20o2-4 = c9ooh4-2 | nih.gov |

Catalytic Reactions Involving this compound

This compound can participate in various catalytic transformations, either as a reactant or as a reaction medium.

This compound as a Reaction Medium in Organometallic and Catalytic Transformations (e.g., CO2 Hydrogenation, Ullman Reaction)

This compound can serve as a reaction medium in various organometallic and catalytic transformations due to its properties as a non-polar solvent energyeducation.casigmaaldrich.com.

CO2 Hydrogenation: this compound has been investigated as a solvent in the liquid-phase hydrogenation of carbon dioxide (CO2) to form methane (CH4) or methanol (B129727) (CH3OH) sigmaaldrich.comresearchgate.netsciopen.commdpi.com. In studies involving Ru-Co3O4 catalysts for CO2 hydrogenation to methane, solvents including n-nonane have shown significant effects on catalytic performance researchgate.net. While decalin and isooctane (B107328) demonstrated higher activity and selectivity in some cases, the role of n-nonane as a reaction medium is noted researchgate.net. Similarly, n-decane, a longer chain alkane, has been used as a solvent in the homogeneous metal-catalyzed hydrogenation of CO2 to methanol mdpi.com. The use of this compound as a solvent for CO2 hydrogenation to CH3OH in the presence of a copper catalyst has also been explicitly mentioned sigmaaldrich.com.

Ullmann Reaction: The Ullmann reaction, which involves the formation of a carbon-carbon bond between two aromatic nuclei, typically requires high temperatures (above 200 °C) and finely divided copper acs.orgtaylorandfrancis.com. While traditionally carried out in polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) acs.orgtaylorandfrancis.com, this compound can potentially serve as a reaction medium for certain variations or in specific contexts where a non-polar environment is preferred. The Ullmann reaction often involves the formation of a cuprate (B13416276) intermediate and copper halide as a byproduct acs.org. Although the provided information does not explicitly detail this compound's use as a solvent in the classic Ullmann homocoupling, its general use as a solvent in organic synthesis suggests its potential utility in specific Ullmann-type reactions or related organometallic coupling reactions where a non-polar solvent is suitable sigmaaldrich.comopenstax.org.

Table 3: this compound's Role in Catalytic Transformations

| Reaction Type | This compound's Role | Catalysts/Conditions (if specified) | Reference |

| CO2 Hydrogenation | Solvent | Copper catalyst (for CH3OH formation), Ru-Co3O4 (for CH4 formation) | sigmaaldrich.comresearchgate.net |

| Ullmann Reaction | Reaction Medium | Copper (general Ullmann reaction) | sigmaaldrich.com |

This compound in Advanced Organic Synthesis

In advanced organic synthesis, this compound's role is multifaceted, extending beyond its common perception as a simple solvent or fuel component. Its controlled chemical transformations yield valuable precursors, and its physical properties make it an effective diluent in complex industrial processes.

Role as a Reagent in Complex Organic Reactions

While this compound itself is a saturated hydrocarbon and not typically employed as a direct reagent in the intricate bond-forming steps of complex organic synthesis, it serves as a crucial starting material or precursor in processes that yield compounds subsequently utilized as reagents. One significant transformation involves the conversion of this compound into primary alcohols through hydroformylation. This reaction, which incorporates carbon monoxide and hydrogen, results in the formation of alcohols with varying carbon chain lengths, such as 1-nonanol. These primary alcohols are versatile building blocks in organic synthesis, capable of undergoing further transformations like oxidation, esterification, or halogenation to construct more complex molecular architectures. This compound's role as a precursor in such processes highlights its indirect, yet fundamental, contribution to the broader scope of advanced organic synthesis fastercapital.com.

This compound as a Diluent in Polymerization and Oligomerization Processes

This compound's properties, including its low reactivity, high boiling point, and ability to dissolve non-polar compounds, make it an effective and widely used diluent in various polymerization and oligomerization processes fastercapital.comatomscientific.com. In these industrial applications, this compound provides an inert medium that facilitates reaction control, heat dissipation, and product handling without participating in the primary chemical reactions.

A prominent application is in the manufacturing of polyethylene (B3416737), particularly in slurry processes for high-density polyethylene (HDPE) production. Here, this compound acts as a diluent, suspending the catalyst (e.g., Ziegler-Natta catalysts) and monomer (ethene) as polymerization proceeds. The polymer forms as a slurry, from which the diluent can be separated and recycled europa.euessentialchemicalindustry.org. This compound is also utilized as a diluent in specific oligomerization reactions, such as the chromium-catalyzed selective oligomerization of ethylene, where it can be added as a standard for analytical purposes rsc.orgstanford.edu. Its consistent quality and purity are crucial for ensuring reliable and reproducible results in these large-scale industrial syntheses atomscientific.com.

The table below summarizes key physical properties of this compound relevant to its function as a diluent:

| Property | Value |

| Chemical Formula | C₉H₂₀ |

| Molar Mass | 128.259 g/mol |

| Appearance | Colorless liquid |

| Odor | Gasoline-like |

| Density | 0.718 g/mL |

| Boiling Point | 150.4 to 151.0 °C |

| Solubility in Water | Insoluble |

| Reactivity | Low reactivity, non-reactive nature |

Computational and Theoretical Studies of Nonane Isomers and Molecular Dynamics

Graph Spectral Analysis and Topological Descriptors of Nonane (B91170) Isomers

Chemical graph theory provides a powerful framework for representing and analyzing the structural arrangements of molecules. In this approach, molecules are depicted as graphs where carbon atoms are represented as vertices and the covalent bonds between them as edges. ifmo.ru This graphical representation allows for the application of mathematical tools, such as graph spectral analysis, to derive quantitative descriptors of molecular structure.

Graph spectral analysis involves computing various spectral parameters from the adjacency matrix of a molecular graph. Key parameters include eigenvalues, spectral radius (representing the highest energy level of a molecule in quantum chemistry), spectral gap (the difference between the largest and second-largest eigenvalues, related to molecular stability), and graph energy (the sum of absolute eigenvalues). ifmo.ru These parameters serve as topological descriptors, which are numerical values derived from the molecular graph that characterize its topology and can be correlated with physicochemical properties. ifmo.rukg.ac.rsbiointerfaceresearch.com

For the 35 structural isomers of this compound, graph spectral analysis has been employed to compute these spectral parameters and establish their relationship with properties like density. A recent study, for instance, computed the spectral parameters for all this compound isomers and found a strong positive correlation between the "spectral gap" and the density of these isomers, with a correlation coefficient of 0.80398. ifmo.ru This suggests that the spectral gap is closely associated with the density of this compound isomers.

Beyond spectral parameters, other topological descriptors are also utilized to differentiate this compound isomers and predict their properties. The Wiener index (W) and the average distance connectivity index (J) are prominent examples. The J index has been shown to offer a "sharpened" vision compared to the Wiener index, providing better discrimination among this compound isomers by reducing degeneracy. kg.ac.rs Additionally, novel topological indices based on neighborhood degree sums have been developed and applied in quantitative structure-property relationship (QSPR) analyses for alkanes, including this compound, demonstrating their efficiency in modeling various physical and chemical properties. biointerfaceresearch.comarxiv.org

The correlation between spectral parameters and density for this compound isomers is summarized in the following table:

| Spectral Parameter | Correlation Coefficient with Density ifmo.ru |

| Spectral Gap | 0.80398 |

Molecular Modeling and Simulation of this compound Conformations and Interactions

Molecular modeling (MM) and molecular dynamics (MD) simulations are indispensable computational tools for investigating the structure, dynamics, and thermodynamic properties of molecular systems, including this compound. acs.org These methods allow researchers to observe molecular behavior over time, providing insights into conformational changes and intermolecular interactions that are difficult to probe experimentally.

For this compound, MD simulations have been extensively used to explore various phenomena:

Nucleation Studies: Molecular dynamics simulations have been employed to investigate vapor-liquid nucleation in binary systems, such as n-nonane/methane (B114726) mixtures. These studies reveal the formation of critical clusters, which are often inhomogeneous, and provide insights into the real-time physics of the nucleation process. researchgate.netresearchgate.netnih.gov

Interfacial Behavior: Simulations have shed light on the behavior of this compound at interfaces. For instance, atomistic MD simulations have studied ternary systems involving water, this compound, and ionic liquids. These studies demonstrated that ionic liquids tend to disperse into the aqueous phase and accumulate at the this compound-aqueous ionic liquid interface, effectively reducing the interfacial tension and facilitating mixing between the two phases. nih.govacs.org

Adsorption in Complex Systems: The adsorption of n-nonane in the lamellar phase of nonionic surfactants has been investigated using configurational-bias Monte Carlo simulations. These findings indicate that n-nonane molecules preferentially load near the center of the bilayer, leading to an increase in the bilayer thickness. researchgate.net

The accuracy of these simulations heavily relies on the force fields used to describe atomic interactions. For n-nonane, models like the Transferable Potentials for Phase Equilibria (TraPPE) force field have been proven accurate. This model describes this compound using Lennard-Jones sites for CH2 or CH3 groups, with fixed bond lengths, harmonic potentials for bond angles, and torsion potentials for dihedral angles, allowing for accurate simulation of phase equilibrium data and stability limits. aip.org Such simulations can predict the classical thermodynamic spinodal for n-nonane, with results consistent with experimental data for homologous n-alkane series. aip.org

Quantum Chemical Calculations for Energetic and Spectroscopic Properties of this compound

Quantum chemical (QC) calculations, including ab initio methods and Density Functional Theory (DFT), are fundamental for predicting and understanding the electronic structure, energetic profiles, and spectroscopic properties of molecules. nih.govresearchgate.net These methods solve the electronic Schrödinger equation to determine the potential energy surface, from which equilibrium structures, transition states, and various molecular properties can be derived. acs.org

For this compound and its isomers, quantum chemical calculations provide crucial insights into:

Energetic Properties: DFT calculations are widely used to predict the relative energies and stabilities of different this compound isomers. This includes determining heats of formation and activation energies for interconversion pathways between isomers. orientjchem.orgubbcluj.ro The stability of isomers can be linked to factors such as the delocalization of electron density, a principle observed in DFT studies of other molecular systems like fullerenes. acs.org

Spectroscopic Properties: QC methods are invaluable for simulating and interpreting various spectroscopic data, aiding in compound identification and structural elucidation. nih.gov

Infrared (IR) Spectroscopy: IR spectra, which probe molecular vibrations, can be calculated from quantum chemistry by expanding the potential energy surface around minimum energy structures. These calculations yield harmonic vibrational frequencies, which are often scaled to match experimental data. nih.govslideshare.net

Raman Spectroscopy: Similar to IR, Raman spectra provide information about molecular vibrations and can be computed using DFT methods, converting Raman scattering activities into intensities for comparison with experimental observations. slideshare.netdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR shielding tensors and internuclear couplings can be computed using DFT, often employing specific basis sets such as B3LYP/6-311++G(d,p). These theoretical NMR parameters are then compared with experimental ¹H and ¹³C NMR chemical shifts to validate computational models and assist in the assignment of complex spectra. nih.govdergipark.org.trresearchgate.netscispace.com

These computational approaches provide a detailed understanding of this compound's intrinsic properties, contributing significantly to the broader field of hydrocarbon chemistry.

Synthesis and Functionalization of Nonane Derivatives

Bicyclo[3.3.1]nonane and Related Bridged Systems

Bicyclo[3.3.1]this compound (C9H16) is a bridged bicyclic hydrocarbon that has garnered significant attention in organic synthesis due to its unique "chair-chair" conformation and potential as a building block for complex molecules. nih.govect-journal.kzsemanticscholar.org

Stereoselective synthesis of bicyclo[3.3.1]this compound frameworks is a challenging yet attractive area in organic chemistry. Organocatalysis has emerged as a powerful tool for constructing enantioenriched molecules with bicyclo[3.3.1]this compound units. researchgate.net

Michael Addition: Intramolecular Michael addition reactions have been successfully employed to construct 2-azabicyclo[3.3.1]this compound systems. For instance, Heathcock and coworkers utilized this strategy in their synthetic studies of macrocyclic diamine alkaloids like sarain A. The synthesis involved the stereoselective connection of functionalized units, where a lithium enolate reacted with an α,β-unsaturated ester to yield a Michael adduct as a single diastereomer. oup.com

Aldol (B89426) Condensation: While not explicitly detailed as a standalone strategy for bicyclo[3.3.1]this compound in the search results, aldol-type reactions are fundamental in forming carbon-carbon bonds and can be integrated into more complex cascade sequences for constructing such ring systems.

Cascade Reactions: Cascade reactions, often organocatalytic, are highly effective for the stereoselective synthesis of bicyclo[3.3.1]nonanes and their heteroatom-containing derivatives. researchgate.net For example, a two-base cascade reaction has been reported to yield enantiomerically pure bicyclo[3.3.1]nonanes from α,β-unsaturated aldehydes and dimethyl 1,3-acetonedicarboxylate. skemman.is Another approach involves an asymmetric cascade reaction to synthesize enantioselective bicyclic ketals from 2-hydroxyphenylboronic acid and enones. rsc.org

The incorporation of heteroatoms (like nitrogen or oxygen) into the bicyclo[3.3.1]this compound framework leads to compounds with diverse biological activities and applications.

Azabicyclo[3.3.1]nonanes: These nitrogen-containing bicyclic systems are found in various natural products and drugs. rsc.org

2-Azabicyclo[3.3.1]nonanes: Synthetic studies of macrocyclic diamine alkaloids like sarain A and madangamines describe the synthesis of 2-azabicyclo[3.3.1]nonanes, often fused with N-heterocycles. Strategies include intramolecular Michael addition and radical cyclization. oup.comoup.com

3-Azabicyclo[3.3.1]nonanes: These derivatives can be synthesized via a one-pot tandem Mannich annulation directly from aromatic ketones, paraformaldehyde, and dimethylamine, achieving good yields (up to 83%). rsc.org

9-Azabicyclo[3.3.1]nonanes: The preparation of 9-azabicyclo[3.3.1]this compound involves reactions such as the condensation of glutaraldehyde (B144438) and acetone (B3395972) dicarboxylic acid with benzylamine, followed by hydrogenation. orgsyn.org